

Spectroscopic Data for 4-Methoxy-2-methylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1591571

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Methoxy-2-methylpyrimidin-5-amine** (CAS No. 53135-45-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and related pyrimidine derivatives. The methodologies and interpretations provided herein are designed to serve as a robust reference for the characterization of **4-Methoxy-2-methylpyrimidin-5-amine**.

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a substituted pyrimidine with the molecular formula $C_6H_9N_3O$ and a molecular weight of 139.16 g/mol. Its structure, featuring a pyrimidine core with methoxy, methyl, and amine functional groups, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is crucial for ensuring the purity and identity of downstream products in drug discovery and development pipelines.

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. This guide will delve into the predicted ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopic data for **4-Methoxy-2-methylpyrimidin-5-amine**. Each section will provide a summary of the expected data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of **4-Methoxy-2-methylpyrimidin-5-amine** are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular structure of **4-Methoxy-2-methylpyrimidin-5-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **4-Methoxy-2-methylpyrimidin-5-amine** are presented below.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the amine protons, the methoxy protons, and the methyl protons.

Signal	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~ 7.8	Singlet	1H	H6
2	~ 4.5	Broad Singlet	2H	NH ₂ (N10)
3	~ 3.9	Singlet	3H	OCH ₃ (C9)
4	~ 2.4	Singlet	3H	CH ₃ (C7)

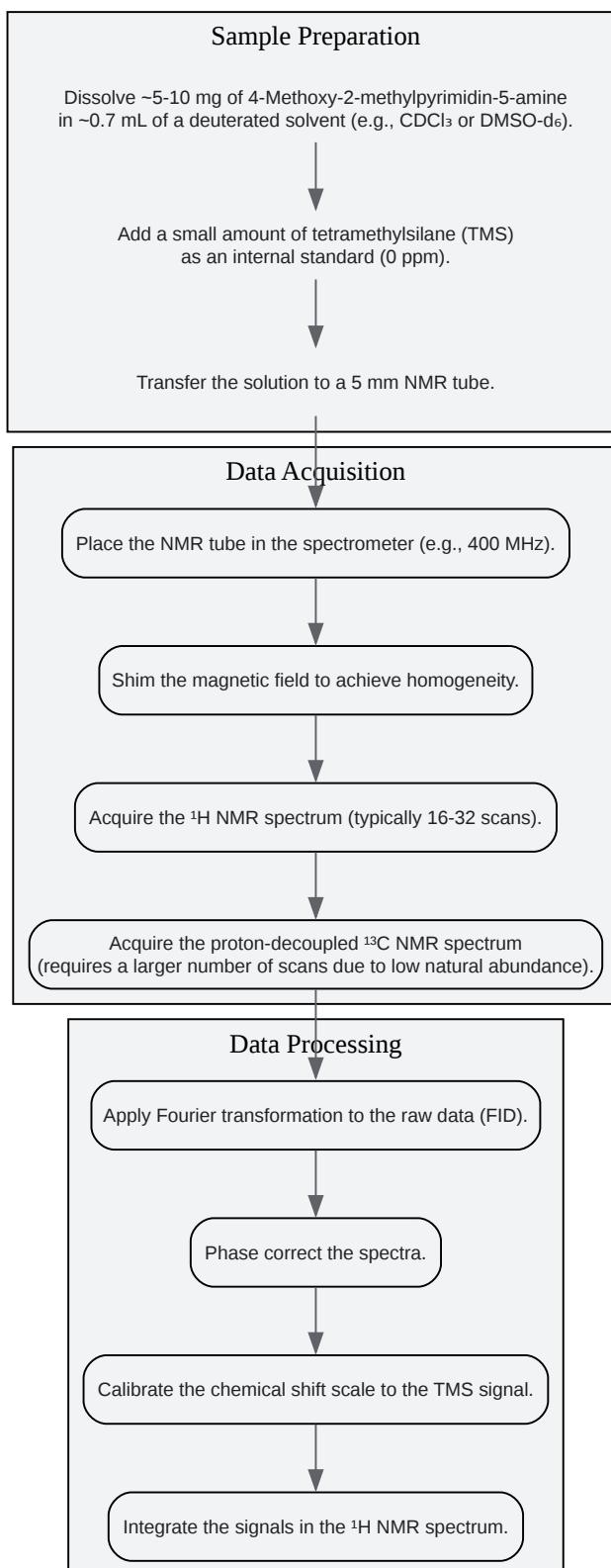
Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~ 165.0	C4
~ 160.0	C2
~ 155.0	C6
~ 120.0	C5
~ 55.0	C9 (OCH_3)
~ 25.0	C7 (CH_3)

Experimental Protocol for NMR Data Acquisition

The following is a standard procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra.



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Figure 2: Workflow for NMR spectroscopic analysis.

Interpretation of Predicted NMR Spectra

- ^1H NMR:
 - The singlet at approximately 7.8 ppm is assigned to the proton at the C6 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
 - The broad singlet around 4.5 ppm, integrating to two protons, is characteristic of the amine ($-\text{NH}_2$) group at the C5 position. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
 - The singlet at approximately 3.9 ppm, integrating to three protons, is assigned to the methoxy ($-\text{OCH}_3$) group at the C4 position.
 - The singlet around 2.4 ppm, with an integration of three protons, corresponds to the methyl ($-\text{CH}_3$) group attached to the C2 position of the pyrimidine ring.
- ^{13}C NMR:
 - The signals in the aromatic region (120-165 ppm) are assigned to the carbon atoms of the pyrimidine ring. The carbons directly attached to heteroatoms (C2, C4, and C6) are expected to be the most downfield due to the strong deshielding effects of the nitrogen and oxygen atoms.
 - The signal around 55.0 ppm is characteristic of a methoxy carbon (C9).
 - The upfield signal at approximately 25.0 ppm is assigned to the methyl carbon (C7).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

m/z (predicted)	Assignment
139.0746	$[M]^+$ (Molecular Ion)
124.0511	$[M - CH_3]^+$
110.0610	$[M - CHO]^+$ or $[M - N_2H]^+$
96.0456	$[M - CH_3 - CO]^+$

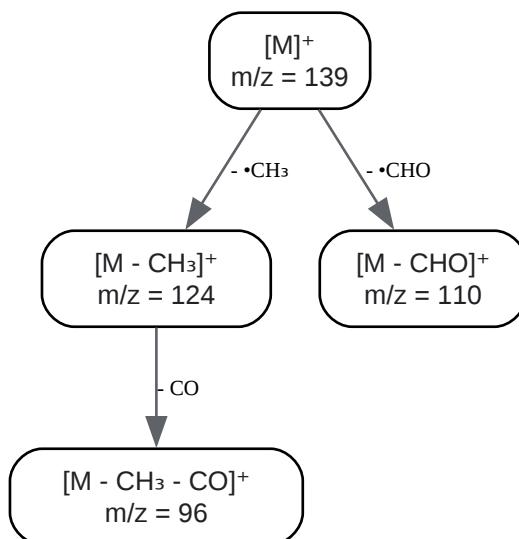
Experimental Protocol for Mass Spectrometry Data Acquisition

A standard procedure for obtaining an electron ionization (EI) mass spectrum is outlined below.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ($[M]^+$), and induce fragmentation.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

Interpretation of Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak is expected at an m/z of approximately 139.0746, which corresponds to the exact mass of $C_6H_9N_3O$. The predicted fragmentation pattern is based on the stability of the resulting fragments.



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Figure 3: Predicted fragmentation pathway for **4-Methoxy-2-methylpyrimidin-5-amine**.

A primary fragmentation event is the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, leading to a stable fragment at m/z 124. Another possible fragmentation is the loss of a formyl radical ($\bullet\text{CHO}$) or a diazinyl radical ($\bullet\text{N}_2\text{H}$). Subsequent loss of carbon monoxide (CO) from the m/z 124 fragment could result in a peak at m/z 96.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3300	N-H stretch	Primary Amine (-NH ₂)
3050 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Aliphatic C-H (CH ₃)
1620 - 1580	C=N and C=C stretch	Pyrimidine Ring
1600 - 1550	N-H bend	Primary Amine (-NH ₂)
1250 - 1200	C-O stretch	Aryl Ether (-O-CH ₃)

Experimental Protocol for IR Data Acquisition (ATR Method)

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).
- Sample Application: Place a small amount of the solid **4-Methoxy-2-methylpyrimidin-5-amine** sample onto the ATR crystal.
- Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Interpretation of Predicted IR Spectrum

- The broad band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.
- The absorptions between 3050-3000 cm⁻¹ are attributed to the C-H stretching of the aromatic pyrimidine ring.

- The bands in the 2950-2850 cm^{-1} range correspond to the C-H stretching of the methyl and methoxy groups.
- The strong absorptions between 1620-1580 cm^{-1} are due to the C=N and C=C stretching vibrations within the pyrimidine ring.
- The N-H bending vibration of the primary amine is expected to appear in the 1600-1550 cm^{-1} region.
- A prominent band around 1250-1200 cm^{-1} is indicative of the C-O stretching of the aryl ether (methoxy group).

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectroscopic profile of **4-Methoxy-2-methylpyrimidin-5-amine**. The presented ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR data, along with their detailed interpretations and standard experimental protocols, offer a valuable resource for the identification and characterization of this important chemical intermediate. While this guide is based on well-established spectroscopic principles, experimental verification of this data is recommended for definitive structural confirmation.

References

- LookChem. 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. [\[Link\]](#)

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Sources

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